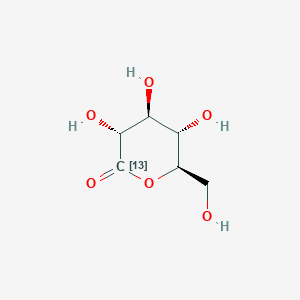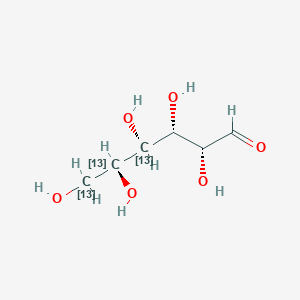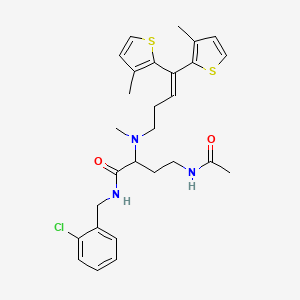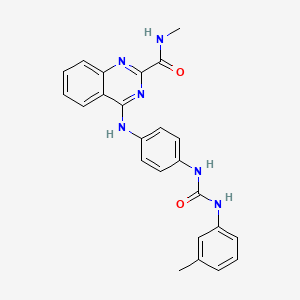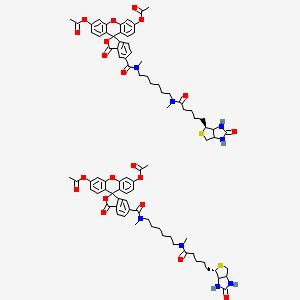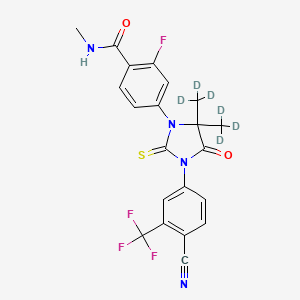
Ceftizoxime-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceftizoxime-d3 is a deuterated form of ceftizoxime, a third-generation cephalosporin antibiotic. It is used primarily in scientific research to study the pharmacokinetics and metabolism of ceftizoxime. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ceftizoxime-d3 is synthesized through a multi-step process starting from cephalosporin derivatives. The key steps involve the introduction of deuterium atoms into the ceftizoxime molecule. This is typically achieved by using deuterated reagents and solvents during the synthesis. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as crystallization and chromatography to obtain high-purity this compound. The final product is then subjected to rigorous testing to ensure its isotopic purity and chemical stability.
Analyse Des Réactions Chimiques
Types of Reactions
Ceftizoxime-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various this compound derivatives, such as sulfoxides, sulfones, and substituted cephalosporins. These derivatives are often used in further research to study the structure-activity relationship of ceftizoxime.
Applications De Recherche Scientifique
Ceftizoxime-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry to study the pharmacokinetics of ceftizoxime.
Biology: Employed in metabolic studies to understand the biotransformation of ceftizoxime in biological systems.
Medicine: Helps in the development of new cephalosporin antibiotics by providing insights into the metabolism and excretion of ceftizoxime.
Industry: Used in quality control and validation of analytical methods for ceftizoxime and its derivatives.
Mécanisme D'action
Ceftizoxime-d3, like ceftizoxime, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death. The deuterium atoms in this compound do not alter its mechanism of action but provide a means to trace and study the compound in various biological systems.
Comparaison Avec Des Composés Similaires
Ceftizoxime-d3 is compared with other deuterated cephalosporins and non-deuterated ceftizoxime:
Ceftizoxime: The non-deuterated form, used widely in clinical settings for treating bacterial infections.
Cefotaxime-d3: Another deuterated cephalosporin used for similar research purposes.
Ceftriaxone-d3: A deuterated form of ceftriaxone, used in pharmacokinetic studies.
Uniqueness
This compound is unique due to its specific deuterium labeling, which allows for precise tracking and analysis in mass spectrometry. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing detailed insights into the behavior of ceftizoxime in biological systems.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can better utilize this compound in various scientific fields, contributing to advancements in medicine and industry.
Propriétés
Formule moléculaire |
C13H13N5O5S2 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t8-,11-/m1/s1/i1D3 |
Clé InChI |
NNULBSISHYWZJU-SFIQILLKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


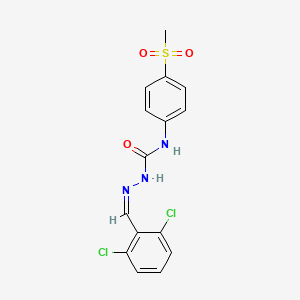
![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
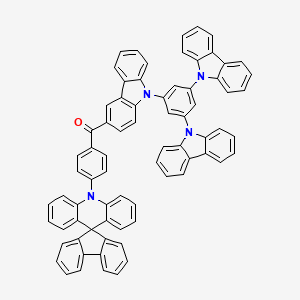
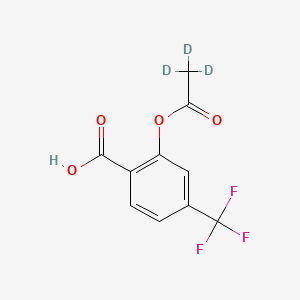
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)

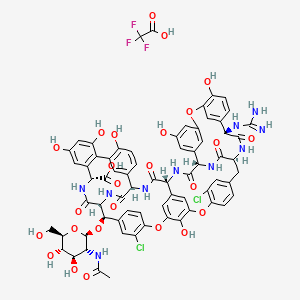
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
